axl protein
Description
Overview of Axl Protein as a Receptor Tyrosine Kinase (RTK)
Axl is a cell surface receptor tyrosine kinase (RTK), a type of protein that spans the cell membrane and plays a crucial role in cell signaling. wikipedia.orgnih.gov These receptors are characterized by an extracellular domain that binds to specific ligands, a transmembrane domain that anchors the protein within the cell membrane, and an intracellular domain with tyrosine kinase activity. researchgate.netmdpi.com Upon ligand binding, Axl undergoes dimerization, leading to the autophosphorylation of its intracellular kinase domain. wikipedia.orgcnr.it This phosphorylation event triggers a cascade of downstream signaling pathways within the cell, influencing a wide array of cellular processes. wikipedia.orgaacrjournals.org
The structure of the this compound is unique among RTKs. Its extracellular region is composed of two immunoglobulin-like (IgL) domains and two fibronectin type III (FNIII) repeats, a combination reminiscent of cell adhesion molecules. wikipedia.orgnih.govnih.gov The intracellular portion contains the tyrosine kinase domain, which is responsible for its enzymatic activity. aacrjournals.org Axl transduces signals from the extracellular matrix into the cytoplasm, primarily by binding to its ligand, the vitamin K-dependent protein growth-arrest-specific gene 6 (Gas6). wikipedia.orgcnr.it This interaction is pivotal for initiating the signaling cascades that regulate cell proliferation, survival, migration, and differentiation. wikipedia.orgnih.gov
The signaling pathways activated downstream of Axl are diverse and include the PI3K-AKT-mTOR, MEK-ERK, NF-κB, and JAK/STAT pathways. wikipedia.orgaacrjournals.org These pathways are integral to many normal physiological functions. However, the dysregulation of Axl signaling has been implicated in various pathological conditions, including cancer, where it can drive tumor progression, metastasis, and resistance to therapy. wikipedia.orgnih.govmdpi.com
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Protein Type | Receptor Tyrosine Kinase (RTK) wikipedia.orgaacrjournals.org |
| Location | Cell surface membrane wikipedia.org |
| Structure | Extracellular domain (2 IgL, 2 FNIII), transmembrane domain, intracellular kinase domain wikipedia.orgresearchgate.netnih.gov |
| Primary Ligand | Growth-arrest-specific gene 6 (Gas6) wikipedia.orgcnr.it |
| Activation | Ligand-induced dimerization and autophosphorylation wikipedia.orgcnr.it |
| Downstream Pathways | PI3K-AKT-mTOR, MEK-ERK, NF-κB, JAK/STAT wikipedia.orgaacrjournals.org |
| Cellular Functions | Proliferation, survival, migration, differentiation, cell adhesion wikipedia.orgnih.gov |
Membership within the TAM Family of Receptor Tyrosine Kinases (Tyro3, Axl, Mer)
Axl is a member of the TAM family of receptor tyrosine kinases, which also includes Tyro3 and Mer (also known as MerTK). nih.govnih.gov This family is distinguished from other RTKs by a conserved amino acid sequence within their kinase domains and a unique extracellular structure composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains. nih.gov These receptors are key regulators of immune homeostasis and are involved in processes such as the clearance of apoptotic cells (efferocytosis) and the dampening of inflammatory responses. aacrjournals.orgguidetopharmacology.org
The three members of the TAM family share structural similarities and can be activated by the same ligands, primarily Gas6 and Protein S (Pros1). nih.govguidetopharmacology.org However, there are differences in their ligand-binding affinities. Gas6 binds to all three TAM receptors, but it has a significantly higher affinity for Axl, approximately 3 to 10 times greater than for Mer and Tyro3. aacrjournals.orgnih.gov Protein S, on the other hand, primarily activates Tyro3 and Mer. guidetopharmacology.org
The expression patterns of the TAM receptors can vary. While Axl is more broadly expressed in epithelial tissues, Mer is more specifically found in cells of the hematopoietic lineage, such as monocytes, macrophages, and dendritic cells. nih.gov The interplay and relative expression levels of these receptors can influence the cellular response to their shared ligands. nih.gov
Table 2: Comparison of TAM Family Receptors
| Feature | Tyro3 | Axl | Mer |
|---|---|---|---|
| Full Name | Tyrosine-protein kinase receptor TYRO3 | Tyrosine-protein kinase receptor UFO | c-Mer proto-oncogene tyrosine kinase nih.gov |
| Ligands | Gas6, Protein S guidetopharmacology.org | Gas6 aacrjournals.orgnih.gov | Gas6, Protein S guidetopharmacology.org |
| Primary Expression | Nervous System | Epithelial Tissues nih.gov | Hematopoietic Cells nih.gov |
| Key Functions | Immune homeostasis, efferocytosis nih.govguidetopharmacology.org | Cell proliferation, survival, migration wikipedia.orgnih.gov | Immune regulation, efferocytosis nih.govguidetopharmacology.org |
Historical Context of this compound Discovery and Initial Characterization
The Axl gene was first identified and cloned from human chronic myelogenous leukemia (CML) cells. mdpi.comresearchgate.net Initially, the gene was designated as "UFO" in a nod to its "unidentified function" at the time of its discovery. wikipedia.org Early research demonstrated that the protein encoded by this gene, a 140 kDa molecule, possessed transforming capabilities when overexpressed in certain cell lines. mdpi.comresearchgate.net
Subsequent sequence analysis revealed that Axl was a novel receptor tyrosine kinase. researchgate.net Its unique extracellular domain structure, with a combination of immunoglobulin-like and fibronectin type III repeats, set it apart from other known RTKs and suggested it belonged to a new subclass. researchgate.net Further studies confirmed its identity as a tyrosine kinase by demonstrating that the recombinant this compound could be recognized by antiphosphotyrosine antibodies, indicating its autophosphorylation activity. researchgate.net
The TAM family, including Tyro3, Axl, and Mer, was grouped together as a distinct RTK family in the early 1990s based on the cloning of their kinase domains. nih.gov The identification of their shared ligands, Gas6 and Protein S, in the mid-1990s provided crucial insights into their activation and biological functions. nih.gov
Fundamental Physiological Roles of this compound
In normal physiological contexts, Axl signaling is involved in a variety of essential cellular processes. It plays a significant role in cell survival, proliferation, migration, and adhesion. nih.govatlasgeneticsoncology.org The widespread expression of Axl in various tissues, including the heart, skeletal muscle, liver, and kidney, underscores its importance in maintaining normal cellular function. atlasgeneticsoncology.orgspandidos-publications.com
One of the primary physiological functions of the TAM receptor family, including Axl, is the immunologically silent removal of apoptotic cells, a process known as efferocytosis. aacrjournals.org This process is crucial for tissue homeostasis and preventing autoimmune reactions. Axl also contributes to the dampening of inflammatory responses mediated by Toll-like receptors (TLRs) and natural killer cell activity. wikipedia.orgsinobiological.com
Axl signaling is also implicated in vascular physiology, including platelet aggregation and maintaining the integrity of blood vessels. mdpi.comnih.gov Furthermore, it has roles in the nervous system, contributing to the survival and migration of neurons. sinobiological.com In the reproductive system, Axl is involved in processes such as spermatogenesis. wikipedia.org The diverse physiological roles of Axl highlight its importance as a key regulator of cellular and tissue homeostasis. nih.gov
Properties
CAS No. |
143891-42-3 |
|---|---|
Molecular Formula |
C7H8INO |
Synonyms |
axl protein |
Origin of Product |
United States |
Molecular Architecture and Activation Mechanisms of Axl Protein
Structural Domains of Axl Protein
The Axl receptor tyrosine kinase possesses a well-defined domain structure. mdpi.comspandidos-publications.comnih.gov
Extracellular Immunoglobulin-Like (Ig-like) Domains
The extracellular region of Axl, located at the N-terminus, contains two immunoglobulin-like (Ig-like) domains. mdpi.comnih.govwikipedia.orgatlasgeneticsoncology.org These domains are critical for ligand binding. mdpi.comatlasgeneticsoncology.org Specifically, the two Ig-like domains of the Axl ectodomain are involved in interacting with the ligand Growth Arrest-Specific 6 (Gas6). mdpi.comnih.gov The crystal structure of a minimal Gas6/Axl complex shows that the two Ig-like domains of Axl are crosslinked by Gas6. nih.govembopress.org
Extracellular Fibronectin Type III (FNIII) Domains
Following the Ig-like domains in the extracellular region are two fibronectin type III (FNIII) domains. mdpi.comnih.govwikipedia.orgatlasgeneticsoncology.org This tandem arrangement of Ig-like and FNIII domains is a characteristic feature of the TAM family receptors. nih.govwikipedia.orgatlasgeneticsoncology.org These domains, along with the Ig-like domains, contribute to the extracellular part of the receptor that binds the ligand. mdpi.com
Transmembrane Domain
A single-pass transmembrane domain anchors the this compound within the cell membrane. mdpi.comnih.govatlasgeneticsoncology.org This domain connects the extracellular ligand-binding region to the intracellular signaling portion of the receptor. nih.gov
Intracellular Tyrosine Kinase Domain
The intracellular, or cytoplasmic, domain of Axl is located at the C-terminus and contains a catalytically competent tyrosine kinase domain. mdpi.comnih.govatlasgeneticsoncology.org This domain is responsible for the enzymatic activity of the receptor. mdpi.comatlasgeneticsoncology.org Upon activation, the intracellular domain undergoes autophosphorylation on specific tyrosine residues, which is essential for initiating downstream signaling pathways. mdpi.comspandidos-publications.comnih.govmdpi.com Key tyrosine phosphorylation sites within the intracellular domain include Y698, Y702, Y703, Y779, Y821, and Y866. mdpi.comspandidos-publications.comoncotarget.comnih.govdovepress.com The kinase domain contains a conserved sequence motif, KWIAIES, characteristic of TAM family RTKs. mdpi.comatlasgeneticsoncology.org
Ligand-Dependent Activation of this compound
Canonical activation of Axl primarily occurs through the binding of its endogenous ligand, Growth Arrest-Specific 6 (Gas6). mdpi.comspandidos-publications.comfrontiersin.org
Growth Arrest-Specific 6 (Gas6) as the Primary Endogenous Ligand
Growth Arrest-Specific 6 (Gas6) is recognized as the main endogenous ligand for the Axl receptor. spandidos-publications.comfrontiersin.orgfrontiersin.org Gas6 is a vitamin K-dependent protein that shares structural similarities with Protein S. frontiersin.orgnih.govmdpi.comatlasgeneticsoncology.orgnih.gov It contains a gamma-carboxyglutamic acid (Gla) domain, four epidermal growth factor (EGF)-like domains, and two laminin (B1169045) G-like (LG) domains. oncotarget.commdpi.comnih.gov The LG domains of Gas6 are responsible for binding to the extracellular Ig-like domains of Axl. frontiersin.orgmdpi.comnih.gov
Binding of Gas6 to the extracellular domain of Axl induces receptor dimerization. spandidos-publications.comfrontiersin.orgmdpi.com This dimerization leads to the trans-autophosphorylation of tyrosine residues within the intracellular kinase domain of Axl. spandidos-publications.comfrontiersin.orgmdpi.com The activated, phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins, thereby triggering multiple downstream pathways such as PI3K/Akt, MAPK/ERK, and JAK/STAT. mdpi.comspandidos-publications.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org Gas6 binds to Axl with a high affinity compared to other TAM receptors. mdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org The interaction involves both major and minor binding sites on Axl's Ig domains and Gas6's LG domain, and both sites are required for productive signaling. nih.govembopress.org The binding is described as a two-step process, involving the initial formation of a high-affinity 1:1 Gas6/Axl complex, followed by the dimerization of two such complexes into a 2:2 assembly for signal transduction. frontiersin.orgoncotarget.comnih.govnih.govembopress.orgfrontiersin.org
While Gas6 is the primary ligand, other molecules such as Protein S, Tubby, Tubby-like protein 1 (TULP-1), and Galectin-3 have also been reported to bind to TAM receptors, though Gas6 has the highest affinity for Axl. mdpi.comspandidos-publications.comfrontiersin.org
Table 1: Structural Domains of this compound
| Domain Type | Location | Key Features | Function |
| Immunoglobulin-like (Ig-like) | Extracellular | Two domains, N-terminal | Ligand binding (Gas6) mdpi.commdpi.comatlasgeneticsoncology.orgnih.gov |
| Fibronectin Type III (FNIII) | Extracellular | Two domains, C-terminal to Ig-like domains | Contributes to extracellular ligand-binding region mdpi.comnih.govwikipedia.orgatlasgeneticsoncology.org |
| Transmembrane | Cell Membrane | Single-pass alpha-helix | Anchors protein, links extracellular and intracellular domains mdpi.comnih.govatlasgeneticsoncology.org |
| Tyrosine Kinase | Intracellular | Catalytically active, contains tyrosine phosphorylation sites (e.g., Y779, Y821, Y866) mdpi.comspandidos-publications.comoncotarget.comnih.govdovepress.com | Mediates intracellular signaling via phosphorylation mdpi.comspandidos-publications.comnih.govmdpi.com |
Table 2: Ligand-Dependent Activation of Axl by Gas6
| Step | Description | Outcome |
| 1. Gas6 Binding | Gas6, containing LG domains, binds to the Ig-like domains of the extracellular Axl receptor. frontiersin.orgmdpi.comnih.gov | Formation of a Gas6/Axl complex. frontiersin.orgoncotarget.comnih.govnih.govembopress.orgfrontiersin.org |
| 2. Receptor Dimerization | Two Gas6/Axl complexes associate to form a dimer (typically 2:2 assembly). frontiersin.orgoncotarget.comnih.govnih.govembopress.orgfrontiersin.org | Brings the intracellular kinase domains into proximity. spandidos-publications.comfrontiersin.orgmdpi.com |
| 3. Trans-Autophosphorylation | The juxtaposed intracellular kinase domains phosphorylate tyrosine residues on the opposing Axl molecule within the dimer. spandidos-publications.comfrontiersin.orgmdpi.com | Activation of Axl kinase activity and creation of docking sites for signaling proteins. mdpi.comspandidos-publications.comnih.govmdpi.com |
| 4. Downstream Signaling | Signaling proteins bind to phosphorylated tyrosine residues, activating various intracellular pathways. mdpi.comspandidos-publications.comresearchgate.netmdpi.comfrontiersin.orgfrontiersin.org | Cellular responses such as proliferation, survival, and migration. spandidos-publications.comresearchgate.netmdpi.comfrontiersin.org |
Other Identified Ligands and Comparative Binding Affinities
While Growth Arrest-Specific Protein 6 (Gas6) is recognized as the primary and high-affinity ligand for Axl, other ligands have also been identified for the TAM receptor family, though their affinity for Axl specifically may vary. oncotarget.comnih.govnih.gov Protein S is another vitamin K-dependent protein structurally related to Gas6 that can bind to TAM receptors, but it predominantly interacts with Mer and Tyro3, with lower affinity for Axl compared to Gas6. oncotarget.comatlasgeneticsoncology.orgnih.govresearchgate.net Tubby-like protein 1 (Tulp1) has also been identified as a ligand for TAM receptors and can interact with all three members, including Axl. oncotarget.commdpi.com
Gas6 exhibits the highest affinity for Axl among the TAM receptors (Axl > Tyro3 > Mer). oncotarget.comnih.govfrontiersin.org This differential binding affinity contributes to the specific activation patterns observed in different cellular contexts.
Ligand-Induced Receptor Dimerization and Trans-Autophosphorylation Events
Ligand-dependent activation of Axl typically involves the binding of Gas6 to the extracellular domain, which induces receptor dimerization. wikipedia.orgmdpi.comspandidos-publications.comnih.gov This dimerization is crucial for initiating intracellular signaling. Upon Gas6 binding, Axl receptors form dimers, leading to the activation of their intrinsic tyrosine kinase activity. uniprot.orgwikipedia.orgmdpi.com This activation results in trans-autophosphorylation, where each receptor subunit within the dimer phosphorylates tyrosine residues on the intracellular domain of the other subunit. wikipedia.orgmdpi.comspandidos-publications.comnih.gov
The interaction between Gas6 and Axl involves the laminin G-like (LG) domains of Gas6 binding to the Ig-like domains of Axl. nih.govnih.govmdpi.com Structural studies have revealed a 2:2 stoichiometry for the minimal Gas6/Axl complex, where two Axl molecules are crosslinked by two Gas6 molecules. nih.govnih.govresearchgate.netembopress.org This arrangement facilitates the proximity required for trans-autophosphorylation.
Identification of Key Tyrosine Phosphorylation Sites within the Intracellular Domain
The intracellular kinase domain of Axl contains several tyrosine residues that become phosphorylated upon activation. These phosphorylation sites serve as docking sites for various intracellular signaling proteins, thereby propagating downstream signals. dovepress.comspandidos-publications.comnih.govnih.gov
Key tyrosine phosphorylation sites identified within the intracellular domain of Axl include Y779, Y821, and Y866. dovepress.comspandidos-publications.comportlandpress.com These sites have been shown to mediate interactions with important signaling molecules. For instance, Y821 has been implicated in modulating interactions with multiple effectors, including PLCγ, p85 subunits of PI3K, Grb2, c-Src, and Lck. dovepress.comspandidos-publications.com Y779 also demonstrates affinity for p85 proteins, while Y866 is involved in binding PLCγ. dovepress.comspandidos-publications.com The phosphorylation of these sites is critical for the recruitment and activation of downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and PLCγ. uniprot.orgspandidos-publications.comnih.govamegroups.orgiiarjournals.org
An illustrative representation of known tyrosine phosphorylation sites and their binding partners is presented in the table below:
| Tyrosine Site | Putative Binding Partners |
| Y779 | p85 subunits of PI3K dovepress.comspandidos-publications.com |
| Y821 | PLCγ, p85 subunits of PI3K, Grb2, c-Src, Lck dovepress.comspandidos-publications.com |
| Y866 | PLCγ dovepress.comspandidos-publications.com |
| Other sites | CBL, NCK2, SOCS1, TNS2 (candidate substrates) uniprot.org |
Note: This table is a simplified representation based on research findings and may not be exhaustive. The interactions can be complex and context-dependent.
Ligand-Independent Activation Mechanisms of this compound
Beyond the canonical ligand-dependent activation by Gas6, Axl can also be activated through several ligand-independent mechanisms, particularly in pathophysiological conditions like cancer. mdpi.comnih.govportlandpress.com
Role of this compound Overexpression in Constitutive Activation
Overexpression of this compound can lead to ligand-independent, constitutive activation. mdpi.comnih.govportlandpress.comnih.gov Increased receptor density on the cell surface enhances the probability of receptor-activating homotypic interactions, leading to self-dimerization (homodimerization) and subsequent autophosphorylation even in the absence of ligand. atlasgeneticsoncology.orgmdpi.comnih.govresearchgate.netportlandpress.comlu.se This constitutive activation driven by overexpression contributes to various cellular processes associated with disease progression, such as increased proliferation and migration. amegroups.orgnih.gov
Heterodimerization with Non-TAM Receptor Tyrosine Kinases
Axl can also be activated through heterodimerization with other receptor tyrosine kinases outside the TAM family. oncotarget.commdpi.comnih.goviiarjournals.orgnih.govresearchgate.netmdpi.com This process involves Axl forming a dimer with a different type of RTK, which can then lead to cross-phosphorylation and activation of Axl.
Examples of non-TAM RTKs that have been reported to heterodimerize with Axl include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Human Epidermal Growth Factor Receptor 3 (HER3), Hepatocyte Growth Factor Receptor (c-Met), and Platelet-Derived Growth Factor Receptor (PDGFR). oncotarget.commdpi.comnih.govresearchgate.net Heterodimerization with receptors like EGFR can diversify signaling pathways and contribute to processes such as increased invasion and resistance to targeted therapies. mdpi.comspandidos-publications.comnih.govresearchgate.net
Structural Basis of this compound-Ligand Interaction
The interaction between Axl and its primary ligand, Gas6, has been investigated through structural studies, providing insights into the molecular basis of their binding and subsequent receptor activation. The crystal structure of a minimal human Gas6/Axl complex revealed a 2:2 stoichiometry, with the Ig-like domains of Axl interacting with the LG domains of Gas6. nih.govnih.govresearchgate.netembopress.org
Detailed structural analysis shows that the first LG domain (LG1) of Gas6 is primarily involved in binding to Axl, interacting with both the first (Ig1) and second (Ig2) Ig-like domains of Axl. nih.govmdpi.com There are two distinct contact sites between Gas6 and Axl: a major contact between LG1 of Gas6 and Ig1 of Axl, and a minor contact between LG1 of Gas6 and Ig2 of Axl. nih.govnih.govresearchgate.net Both contact sites are necessary for productive transmembrane signaling. nih.govnih.govresearchgate.net The major contact site is larger and is considered the high-affinity interaction site. nih.gov Notably, the minor Gas6 binding site is more conserved among the TAM receptors (Axl, Tyro3, and Mer), while specificity at the major contact site is suggested to arise from the arrangement of charged and apolar residues. nih.govnih.govresearchgate.net
This compound, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs), plays crucial roles in various cellular processes, including survival, proliferation, migration, and immune response atlasgeneticsoncology.orgresearchgate.netwikipedia.orgfrontiersin.orgresearchgate.netmdpi.com. Its activation is primarily mediated by its high-affinity ligand, Growth Arrest-Specific 6 (Gas6) frontiersin.orgmdpi.com.
Crystal Structures and Molecular Modeling of Axl-Gas6 Complexes
Structural studies, including X-ray crystallography and molecular modeling, have provided significant insights into the interaction between Axl and its ligand Gas6 embopress.orgnih.govnih.govresearchgate.netfrontiersin.orgspandidos-publications.com. The crystal structure of a minimal human Gas6/Axl complex revealed a 2:2 stoichiometry, where two immunoglobulin-like domains of the Axl ectodomain are crosslinked by the first laminin G-like domain of Gas6 embopress.orgnih.govnih.govresearchgate.net. This interaction occurs without direct Axl/Axl or Gas6/Gas6 contacts within the complex embopress.orgnih.govresearchgate.netoncotarget.com.
Molecular modeling studies have complemented crystallographic data to further elucidate the intricacies of the Axl-Gas6 interaction researchgate.netspandidos-publications.comnih.gov. These studies help in visualizing the three-dimensional arrangement of the complex and identifying specific residues involved in the binding interface researchgate.netspandidos-publications.comnih.gov.
Identification of Key Amino Acid Residues for Ligand Binding
Detailed research, including structure-based mutagenesis and molecular modeling, has been instrumental in identifying key amino acid residues on Axl that are critical for Gas6 binding embopress.orgnih.govfrontiersin.orgspandidos-publications.comnih.govibg.edu.tr. These residues are primarily located within the immunoglobulin-like domains of the extracellular region frontiersin.orgspandidos-publications.comnih.gov.
Studies investigating the Axl-Gas6 interaction interface have highlighted specific residues involved in forming contacts. For instance, electrostatic interactions play a significant role in the binding, with residues such as E56 and E59 in Axl being implicated in binding to Gas6 spandidos-publications.comnih.govibg.edu.tr. Polar interactions, involving residues like T77 in Axl, have also been identified as important for the interaction spandidos-publications.comnih.gov.
Further analysis of the Axl:Gas6 interface electrostatics has pointed to residues such as R48, E56, E59, E70, E73, and E83 on Axl as significant contributors to the interaction, forming salt bridges at the interface frontiersin.orgibg.edu.tr. The major binding site, located on Axl-Ig1 and interacting with Gas6-LG1, involves specific amino acid residues that, when mutated, can dramatically reduce Gas6 binding affinity researchgate.net.
The minor Gas6 binding site in Axl-Ig2 is highly conserved across the TAM family receptors (TYRO3 and MERTK), while the major site in Axl-Ig1 is less conserved, suggesting a basis for the differential binding affinities of Gas6 to the TAM receptors nih.govoncotarget.com.
Data Table: Key Amino Acid Residues Involved in Axl-Gas6 Binding
| Axl Residue | Domain | Interaction Type (Examples) | Reference(s) |
| R48 | Ig1 | Electrostatic, Salt Bridge | frontiersin.orgibg.edu.tr |
| E56 | Ig1 | Electrostatic, Salt Bridge | frontiersin.orgspandidos-publications.comnih.govibg.edu.tr |
| E59 | Ig1 | Electrostatic, Salt Bridge | frontiersin.orgspandidos-publications.comnih.govibg.edu.tr |
| E70 | Ig1 | Salt Bridge | frontiersin.orgibg.edu.tr |
| E73 | Ig1 | Salt Bridge | frontiersin.orgibg.edu.tr |
| T77 | Ig1 | Polar | spandidos-publications.comnih.gov |
| E83 | Ig1 | Salt Bridge | frontiersin.orgibg.edu.tr |
This table summarizes some of the key amino acid residues identified through structural and mutagenesis studies as being involved in the interaction between Axl and Gas6.
Intracellular Signaling Cascades Orchestrated by Axl Protein
Canonical Downstream Signaling Pathways Activated by Axl Protein
Axl activation is known to converge on several well-established intracellular signaling pathways.
The PI3K/Akt/mTOR pathway is a major downstream effector of Axl signaling, playing a crucial role in cell survival, proliferation, and growth dovepress.comnih.govoncotarget.comfrontiersin.orgfrontiersin.org. Upon Axl activation, the regulatory subunit p85 of PI3K is recruited to specific phosphorylated tyrosine residues on the intracellular domain of Axl, such as Y779 and Y821 nih.govfrontiersin.orgdovepress.comspandidos-publications.com. This recruitment leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P₃) pnas.org. PI(3,4,5)P₃ then recruits Akt (Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mTOR complex 2 (mTORC2) frontiersin.org. Activated Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD and Caspase 3, while increasing the expression of anti-apoptotic proteins such as BCL-2 and survivin mdpi.comoncotarget.comfrontiersin.org. Furthermore, Akt activates mTOR (mechanistic Target of Rapamycin), a central regulator of cell growth, proliferation, and protein synthesis spandidos-publications.comoncotarget.comnih.govtandfonline.com.
Research findings highlight the importance of the Axl-PI3K/Akt pathway in various contexts. For instance, Axl-dependent PI3K/Akt signaling has been shown to protect against apoptosis in various healthy cells, including vascular smooth muscle and endothelial cells, hepatic stellate cells, and neurons frontiersin.org. In cancer, this pathway is frequently implicated in driving proliferation, metastasis, invasion, and drug resistance frontiersin.orgoup.com. Studies in glioblastoma cells have shown that PI3K is a significant downstream effector of Gas6-Axl signaling, regulating invasion mdpi.com. Inhibition of PI3K, alone or with Axl inhibitors, may prevent metastatic spread in tumors with highly active Gas6-Axl pathways mdpi.com. In head and neck and esophageal squamous cell carcinomas, Axl can mediate resistance to PI3Kα inhibition by activating a parallel PLCγ-PKC cascade that sustains mTORC1 activity, compensating for PI3K/Akt inhibition nih.govunimi.itnih.gov.
The MAPK/ERK pathway is another crucial signaling cascade activated by Axl, primarily involved in regulating cell proliferation, differentiation, and survival mdpi.comdovepress.comnih.govoncotarget.comfrontiersin.org. Axl activation can lead to the recruitment of adaptor proteins like Growth Factor Receptor-Bound protein 2 (Grb2) to phosphorylated tyrosine residues, such as Y821 nih.govfrontiersin.orgdovepress.comunimi.it. Grb2, in turn, can activate the Ras/Raf/MEK/ERK cascade frontiersin.orgfrontiersin.org. Activated ERK then phosphorylates various cytoplasmic and nuclear targets, influencing gene expression and cellular behavior frontiersin.org.
Studies have demonstrated the connection between Axl and the MAPK/ERK pathway in different cell types and disease contexts unimi.it. For example, in hepatocellular carcinoma cell lines, Gas6-induced Axl phosphorylation activates the MAPK/ERK signaling pathway, leading to the upregulation of downstream factors like Slug, which enhances cell motility and invasive ability spandidos-publications.comoup.com. Axl-dependent ERK signaling promotes cell survival, proliferation, and differentiation in healthy cells such as chondrocytes, vascular smooth muscle cells, and GnRH neurons frontiersin.org. In cancer cells, this pathway contributes to proliferation, metastasis, and drug resistance frontiersin.org.
The JAK/STAT pathway is also activated downstream of Axl, playing roles in processes such as immune regulation and cell survival mdpi.commdpi.comnih.govoncotarget.comfrontiersin.orgfrontiersin.orgnih.govwikipedia.org. While the precise tyrosine sites on Axl responsible for JAK activation are not fully elucidated spandidos-publications.com, Axl signaling can lead to the activation of JAK kinases, which then phosphorylate STAT proteins, particularly STAT3 spandidos-publications.comfrontiersin.org. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in cell survival, proliferation, and immune responses oncotarget.comfrontiersin.orgfrontiersin.org.
Research indicates that Axl's role in innate immunity involves the JAK/STAT pathway. TLR-driven cytokine activation can lead to STAT/IFNAR-dependent transcription of Axl in dendritic cells oncotarget.com. Upregulation of Axl by Type I interferon (IFN) is required for IFN downregulation of TNF-α production, highlighting Axl's anti-inflammatory role oncotarget.com.
The NF-κB pathway, a key regulator of inflammation, immune responses, and cell survival, is another signaling cascade influenced by Axl mdpi.commdpi.comnih.govoncotarget.comfrontiersin.orgnih.govwikipedia.orgashpublications.org. Axl activation can lead to the activation and nuclear translocation of NF-κB, which promotes the expression of genes involved in cell survival and inhibits apoptosis mdpi.comoncotarget.comfrontiersin.orgnih.gov.
Studies have linked Axl to NF-κB signaling in various contexts, including cancer and immune responses oncotarget.comfrontiersin.orgnih.govashpublications.org. In schwannoma, Axl cooperates with NF-κB signaling to mediate cell-matrix adhesion oncotarget.com. In oral squamous cell carcinoma cells, Axl signaling through NF-κB promotes malignancy oncotarget.com. Axl-enhanced migration has been shown to be dependent on NF-κB signaling spandidos-publications.com. Furthermore, Axl can induce TANK binding kinase 1 (TBK1)-NF-κB signaling, contributing to innate immune suppression in the tumor microenvironment frontiersin.org.
The PLCγ/PKC pathway is activated downstream of Axl, contributing to various cellular processes, including proliferation and survival nih.govfrontiersin.orgspandidos-publications.comnih.govtandfonline.com. Axl activation leads to the recruitment of PLCγ to phosphorylated tyrosine residues on Axl, such as Y866 nih.govfrontiersin.orgdovepress.comspandidos-publications.com. Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃) nih.gov. DAG activates various PKC isoforms, while IP₃ triggers the release of calcium from intracellular stores nih.gov. The activation of PKC can influence a wide range of downstream targets, affecting cell growth, differentiation, and survival nih.gov.
The Axl-PLCγ-PKC pathway has been implicated in mediating resistance to targeted therapies. In cells resistant to PI3Kα inhibitors, the Axl-EGFR complex can activate PLCγ-PKC signaling, which in turn activates mTOR, providing a PI3K-independent mechanism for sustained mTOR activity nih.govspandidos-publications.comunimi.itnih.govtandfonline.comaacrjournals.org. This highlights the ability of Axl to engage alternative signaling routes to maintain cellular functions under therapeutic pressure nih.govunimi.itnih.gov.
The Elmo2-Rac pathway is involved in regulating cytoskeletal dynamics, cell migration, and invasion, and is activated downstream of Axl spandidos-publications.compnas.orgmdpi.comnih.govnih.govtandfonline.com. Axl has been shown to physically interact with and phosphorylate Elmo (Engulfment and Cell Motility) scaffold proteins, such as Elmo2 spandidos-publications.commdpi.comnih.govnih.govtandfonline.com. This phosphorylation, particularly at Tyr-713 on Elmo2, is required for Gas6-induced Rac1 activation nih.govnih.govtandfonline.com. Elmo proteins interact with DOCK family guanine (B1146940) nucleotide exchange factors, which activate Rac GTPases nih.govnih.govtandfonline.com. Activated Rac1 plays a key role in actin remodeling, leading to processes like membrane ruffling and the formation of circular dorsal ruffles, which are crucial for cell migration and invasion pnas.orgmdpi.comnih.gov.
Studies in breast cancer cells have demonstrated that Axl phosphorylates Elmo2, promoting Rac activation and cell invasion nih.govnih.govtandfonline.com. Interfering with Elmo2 expression prevents Gas6-induced Rac1 activation and abolishes breast cancer cell invasion, similar to blocking Axl nih.govnih.govtandfonline.com. This pathway represents a specific mechanism by which Axl contributes to cell motility and invasiveness nih.govnih.govtandfonline.com.
Adaptor Protein Recruitment and Integration into Signaling Networks
The autophosphorylation of Axl's intracellular domain creates specific phosphotyrosine motifs that are recognized by SH2 domain-containing adaptor proteins and enzymes. mdpi.com These interactions are critical for coupling Axl activation to downstream signaling networks. Key tyrosine phosphorylation sites within the C-terminal domain of Axl, such as Y779, Y821, and Y866, have been identified as crucial docking sites for a variety of signaling molecules. spandidos-publications.comspringermedizin.deresearchgate.netdovepress.com
Research has revealed specific interactions between phosphorylated Axl and several key adaptor proteins and enzymes:
Phosphatidylinositol 3-kinase (PI3K): The p85 regulatory subunits (p85α and p85β) of PI3K are recruited to phosphorylated Axl, particularly at sites Y779 and Y821. spandidos-publications.commdpi.comdovepress.comnih.gov This recruitment leads to the activation of the PI3K/Akt pathway, a major signaling cascade involved in cell survival, growth, and metabolism. spandidos-publications.comfrontiersin.orgnih.gov
Growth Factor Receptor-Bound protein 2 (Grb2): Grb2, an adaptor protein containing an SH2 domain, can directly bind to phosphorylated Axl, notably at the pYVN motif and the Y821 site. spandidos-publications.comdovepress.comnih.gov Grb2 can also indirectly link Axl to other proteins, such as the p85 subunit of PI3K, through interactions between its SH3 domain and proline-rich regions on other proteins. nih.gov Grb2 recruitment is often involved in activating the Ras/ERK pathway, which regulates cell proliferation and differentiation. spandidos-publications.comfrontiersin.org
Phospholipase Cγ (PLCγ): PLCγ is another enzyme that binds to phosphorylated Axl, with Y866 identified as a binding site. spandidos-publications.commdpi.comdovepress.com Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), triggering downstream calcium signaling and activation of Protein Kinase C (PKC). spandidos-publications.com
Src family kinases (c-Src and Lck): These non-receptor tyrosine kinases can also associate with activated Axl, contributing to the complexity of downstream signaling. spandidos-publications.commdpi.comdovepress.com
Engulfment and Cell Motility (Elmo) scaffold proteins: Elmo proteins, particularly Elmo2, have been shown to directly interact with Axl. spandidos-publications.comnih.gov This interaction is significant for Axl-induced cell migration and invasion, as Elmo proteins work in conjunction with Dock family guanine nucleotide exchange factors to regulate Rac-mediated cytoskeletal dynamics. nih.gov
These interactions highlight how Axl integrates into complex intracellular signaling networks by recruiting specific adaptor proteins and enzymes to its phosphorylated tyrosine residues. The specific set of adaptor proteins recruited can vary depending on the cellular context and the specific tyrosine residues that are phosphorylated, leading to diverse downstream outcomes. researchgate.netaacrjournals.org
Here is a summary of some key Axl phosphorylation sites and their associated binding partners:
| Axl Phosphorylation Site | Associated Adaptor Proteins/Enzymes | Downstream Pathways Involved | Source |
| Y779 | p85α/β subunits of PI3K | PI3K/Akt | spandidos-publications.commdpi.comdovepress.com |
| Y821 | p85α/β subunits of PI3K, Grb2, PLCγ, c-Src, Lck | PI3K/Akt, Ras/ERK, PLCγ-Ca2+/PKC, Src signaling, Rac pathway | spandidos-publications.commdpi.comdovepress.comnih.gov |
| Y866 | PLCγ | PLCγ-Ca2+/PKC | spandidos-publications.commdpi.comdovepress.com |
| Conserved C-terminal Tyr | Elmo1/2 | Rac-mediated cytoskeletal dynamics | nih.gov |
Functional Cross-talk and Interplay with Other Receptor Tyrosine Kinase Signaling Systems
Axl's signaling is not confined to a single linear pathway; it engages in extensive functional cross-talk and interplay with other RTK signaling systems. This cross-talk can occur through various mechanisms, including heterodimerization, transactivation, and convergence of downstream signaling pathways. frontiersin.orgmdpi.comoncotarget.comresearchgate.net
One significant mechanism of cross-talk involves the ability of Axl to form heterodimers with other RTKs. This has been observed with several other receptor families, including:
EGFR (Epidermal Growth Factor Receptor): Axl can physically associate and functionally interact with EGFR. spandidos-publications.commdpi.com This interaction can lead to the activation of both receptors and contribute to processes like drug resistance in cancer cells. spandidos-publications.commdpi.com
HER2 and HER3 (Human Epidermal Growth Factor Receptor 2 and 3): Axl has been reported to associate and crosstalk with HER2 and HER3. spandidos-publications.commdpi.com
MET (Tyrosine-protein kinase Met): Interaction and crosstalk between Axl and MET have been documented, influencing processes like cell migration and survival. spandidos-publications.commdpi.comnih.gov
PDGFR (Platelet-Derived Growth Factor Receptor): Axl can interact with PDGFR, diversifying downstream signaling. spandidos-publications.commdpi.comnih.gov
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crosstalk between Axl and VEGFR-2 has been observed, particularly in the context of angiogenesis and resistance to anti-angiogenic therapies. mdpi.com
This heterodimerization and interaction can lead to the transactivation of the partner RTK, even in the absence of its specific ligand, or can alter the downstream signaling output compared to homodimerization of either receptor alone. frontiersin.orgmdpi.commdpi.com This functional interplay can diversify the cellular responses and contribute to complex biological outcomes, such as promoting cell survival, migration, and drug resistance. spandidos-publications.commdpi.com
Furthermore, Axl signaling pathways often converge with or modulate pathways activated by other RTKs. For instance, Axl can activate common downstream effectors like the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are also central to signaling from many other RTKs. spandidos-publications.comwikipedia.orgfrontiersin.orgmdpi.commdpi.com This convergence allows for signal integration and amplification, fine-tuning cellular responses to various extracellular cues. The interplay between Axl and other RTKs is particularly relevant in disease contexts, such as cancer, where it can contribute to tumor progression, metastasis, and the development of resistance to targeted therapies. spandidos-publications.commdpi.combohrium.com
Regulation of Cytoskeletal Dynamics and Cell Polarity by Axl Signaling
Axl signaling significantly impacts cytoskeletal dynamics and cell polarity, processes fundamental to cell migration, invasion, and morphogenesis. Activation of Axl can induce dramatic rearrangements of the actin cytoskeleton, leading to the formation of structures like lamellipodia and filopodia, which are essential for cell movement. nih.govbiorxiv.org
Several mechanisms link Axl signaling to cytoskeletal regulation:
Rac GTPase Activation: Axl can promote cell migration through the modification and activation of Rac, a key regulator of the actin cytoskeleton. spandidos-publications.com The interaction between Axl and Elmo scaffold proteins, as mentioned earlier, is crucial for activating Rac1, leading to cytoskeletal remodeling and increased cell motility. nih.gov This process involves Axl-mediated phosphorylation of Elmo proteins, which then work with Dock family GEFs to activate Rac. nih.gov
PI3K Pathway: The activation of the PI3K pathway downstream of Axl is also implicated in cytoskeletal reorganization. spandidos-publications.comnih.govbiorxiv.org PI3K signaling can influence the activity of various proteins that regulate actin dynamics.
Focal Adhesion Turnover: Axl has been reported to stimulate cell motility by increasing the turnover of focal adhesions, the dynamic structures that link the cytoskeleton to the extracellular matrix. mdpi.com This process can involve the direct phosphorylation of scaffold proteins like NEDD9 (neural precursor cell expressed, developmentally down-regulated 9), leading to the recruitment and phosphorylation of other adhesion-related proteins like Paxillin, ultimately destabilizing cell adhesions and promoting a motile phenotype. mdpi.com
Regulation of EMT Markers: Axl signaling is strongly associated with the epithelial-mesenchymal transition (EMT), a process characterized by the loss of epithelial cell polarity and the acquisition of mesenchymal characteristics, including increased motility and invasiveness. spandidos-publications.commdpi.comdovepress.com Axl can promote an EMT gene signature, including the upregulation of transcriptional regulators like SNAI1 and SNAI2, and a decrease in epithelial markers such as E-cadherin. mdpi.comdovepress.commdpi.com This contributes to a shift from a polarized epithelial state to a more migratory mesenchymal phenotype. dovepress.com
The influence of Axl on cytoskeletal dynamics and cell polarity is particularly evident in processes requiring significant cell movement, such as embryonic development, wound healing, and importantly, cancer invasion and metastasis. frontiersin.orgoncotarget.comdovepress.com By orchestrating these cytoskeletal changes, Axl facilitates the migratory and invasive behavior of cells.
Here is a table summarizing some key mechanisms linking Axl to cytoskeletal regulation:
| Mechanism | Key Proteins/Pathways Involved | Cellular Outcome | Source |
| Rac GTPase Activation | Elmo proteins, Dock family GEFs, Rac1 | Cytoskeletal remodeling, increased cell motility | spandidos-publications.comnih.gov |
| PI3K Signaling | PI3K, Akt | Cytoskeletal reorganization | spandidos-publications.comnih.govbiorxiv.org |
| Focal Adhesion Turnover | NEDD9, Paxillin | Destabilization of cell adhesions, increased motility | mdpi.com |
| Regulation of EMT Gene Signature | SNAI1, SNAI2, E-cadherin | Loss of cell polarity, increased migration/invasion | mdpi.comdovepress.commdpi.com |
Axl Protein Mediated Biological Processes and Cellular Regulation
Modulation of Cellular Proliferation and Growth by Axl Protein
Axl signaling significantly impacts cellular proliferation and growth. Activation of the GAS6/Axl axis is correlated with enhanced proliferation in various cell types, particularly in the context of cancer nih.govfrontiersin.orgspandidos-publications.com. Downstream pathways such as PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3, and FAK/Src/NF-κB are key mediators of Axl-induced proliferation researchgate.netnih.govspandidos-publications.comfrontiersin.org. For instance, in prostate cancer cells, GAS6 promotes proliferation by enhancing Akt phosphorylation frontiersin.org. Similarly, in melanoma cells, GAS6 binding to Axl induces ERK signaling, contributing to proliferation frontiersin.org. Studies involving Axl silencing have demonstrated decreased cell growth in vitro and in xenograft models, further highlighting its role in promoting proliferation spandidos-publications.com.
Regulation of Cell Survival and Apoptosis Pathways
Axl is a critical regulator of cell survival and apoptosis. The GAS6/Axl pathway generally represses apoptosis, often through the activation of the PI3K/Akt pathway frontiersin.orgspandidos-publications.com. This can involve the phosphorylation of BAD (BCL2-associated cell death agonist) and activation of ERK1/2 frontiersin.org. For example, in cardiomyocytes, exogenous GAS6 can inhibit apoptosis induced by bacterial infection by suppressing the Axl/PI3K/Akt/NF-κB pathway frontiersin.org. Serum starvation-induced apoptosis in acute myeloid leukemia cells was significantly increased upon silencing of GAS6 and Axl frontiersin.org. Axl can also impede therapeutically induced apoptosis by modulating the expression or activation of apoptosis regulators such as Bcl-xL, survivin, BAD, Bid, and Bcl-2 spandidos-publications.combiomolther.org.
Control of Cellular Migration and Invasion Mechanisms
Axl plays a significant role in controlling cellular migration and invasion, processes crucial for development, wound healing, and disease progression, particularly cancer metastasis nih.govmdpi.compnas.orgoncotarget.com. Activation of Axl triggers signaling pathways like PI3K/AKT, MAPK, and JAK/STAT, which promote actin reorganization and cell motility pnas.orgoncotarget.commdpi.com. AXL activation by GAS6 can drive invasion through mechanisms involving PI3K and RAC1 activation, leading to actin-driven cytoskeletal rearrangements like membrane ruffling and circular dorsal ruffles pnas.org. Axl has been shown to upregulate matrix metalloproteinase 9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, which facilitates invasion nih.govmdpi.comoncotarget.comoncotarget.com. In various cancer types, including prostate, skin, liposarcoma, pancreatic, lung, breast, and thyroid cancers, the Axl pathway is important for tumor cell migration and invasion frontiersin.org.
Influence on Cell Differentiation and Developmental Processes
Axl also influences cell differentiation and developmental processes. The GAS6/Axl axis plays a fundamental role in physiological processes such as cell differentiation mdpi.com. In neural development, Axl activates pathways like PI3K-Ras and P38 MAPK, which are involved in neuronal cell migration jneuropsychiatry.org. GAS6/Axl signaling mediates ERK and PI3K/Akt pathways, protecting neurons from programmed cell death during migration jneuropsychiatry.org. Axl and Mer are essential for the differentiation of natural killer (NK) cells, regulating pathways like IL-15, c-Kit, and FLT3 oncotarget.comnih.gov.
Role in Cell Adhesion Mechanisms
Axl is involved in cell adhesion mechanisms. Its extracellular fibronectin type III domains are similar to those found in other adhesion molecules nih.govnih.gov. GAS6 binding to Axl has been shown to positively influence cell-cell adhesion nih.gov. Axl is also known as "Ark," standing for "adhesion-related kinase," highlighting its early association with adhesion nih.gov. Axl can regulate cell adhesion via the NCK2/ILK pathway, which converges on the integrin β3 pathway mdpi.com.
Immunomodulatory Functions of this compound
Axl possesses significant immunomodulatory functions. TAM receptors, including Axl, are crucial regulators of the innate immune response wikipedia.orgfrontiersin.orgmdpi.com. Axl contributes to immunosuppression by dampening TLR-dependent inflammatory responses and suppressing NK cell activity wikipedia.orgmdpi.comportlandpress.com. Axl expression on dendritic cells has been shown to limit their maturation and functions wikipedia.org. The GAS6/Axl pathway can promote the formation of an immunosuppressive tumor microenvironment by regulating immune-related biomolecules, influencing immune cell functions, and promoting M2-type polarization of macrophages frontiersin.orgmdpi.comtandfonline.com. Axl can also decrease MHC-I expression on cancer cells, reducing antigen presentation and thus impacting antitumor immune response mdpi.com.
Impact on Cellular Plasticity and Epithelial-Mesenchymal Transition (EMT)
Axl is recognized as a crucial regulator of cellular plasticity, particularly its involvement in the Epithelial-Mesenchymal Transition (EMT). EMT is a reversible biological process where epithelial cells lose their characteristics and acquire mesenchymal features, enhancing their migratory and invasive capabilities. Axl is frequently upregulated in mesenchymal cells and during induced EMT. Its activation promotes the dissolution of cell-cell junctions, reorganization of the cytoskeleton, and expression of mesenchymal markers, while downregulating epithelial markers. This transition is vital during embryonic development, tissue regeneration, and wound healing, but its aberrant activation is a hallmark of cancer progression, contributing to invasion, metastasis, and therapeutic resistance. The role of Axl in driving EMT underscores its importance in facilitating cell movement and altering cell fate.
Role in Cancer Cell Stemness
Emerging evidence highlights the significant role of this compound in promoting cancer cell stemness. Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal capacity, ability to differentiate into various cell types within the tumor, and resistance to conventional therapies. Axl is often found to be highly expressed in CSCs across various cancer types. Its signaling pathways contribute to maintaining the stem-like properties of these cells, including their ability to form tumorsphere cultures in vitro and initiate tumors in vivo. Axl activation can influence key signaling pathways associated with stemness, such as Wnt/β-catenin and Notch pathways. By fostering stemness, Axl contributes to tumor initiation, progression, heterogeneity, and the recalcitrance of cancers to treatment, positioning it as a potential target for eradicating the CSC population.
This compound Functions in Specific Physiological Systems
Beyond its general cellular roles, this compound performs specific functions within particular physiological systems, contributing to their homeostasis and function.
Neuroendocrine System Homeostasis
Research suggests a role for Axl in the homeostasis of the neuroendocrine system. While the exact mechanisms are still being elucidated, studies indicate Axl expression in certain neuroendocrine cells. Its involvement may relate to regulating cell survival, proliferation, or the release of hormones or neurotransmitters. Further research is needed to fully understand the specific contributions of Axl signaling to the complex regulatory networks of the neuroendocrine system.
Hepatic Regeneration Processes
This compound is implicated in hepatic regeneration, the remarkable capacity of the liver to regenerate after injury or partial hepatectomy. Studies have shown that Axl expression is upregulated during liver regeneration. Axl signaling can promote hepatocyte proliferation and survival, essential processes for restoring liver mass and function. The interaction between Axl and its ligand Gas6 appears to play a role in orchestrating the regenerative response in the liver. Understanding Axl's contribution to hepatic regeneration could have implications for treating liver diseases and improving regenerative medicine strategies.
Platelet Activation and Thrombotic Responses
Axl also plays a role in platelet activation and subsequent thrombotic responses. Platelets are small, anucleated cell fragments critical for hemostasis and thrombosis. Axl is expressed on the surface of platelets. Upon vascular injury, Gas6 can be exposed or released, leading to Axl activation on platelets. Axl signaling can modulate platelet aggregation and the formation of stable thrombi. This involvement of Axl in platelet function highlights its potential contribution to cardiovascular diseases and other thrombotic disorders.
| Section | Key Biological Processes Involved | Associated Cellular Functions |
| 4.8. Contribution to Angiogenesis | Angiogenesis, Blood Vessel Formation | Endothelial cell proliferation, migration, survival; Tube formation |
| 4.9. Impact on Cellular Plasticity and EMT | Cellular Plasticity, Epithelial-Mesenchymal Transition (EMT) | Loss of cell-cell junctions, Cytoskeleton reorganization, Migration, Invasion |
| 4.10. Role in Cancer Cell Stemness | Cancer Cell Stemness, Tumor Initiation, Tumor Progression | Self-renewal, Differentiation, Therapy Resistance, Tumorigenicity |
| 4.11.1. Neuroendocrine System Homeostasis | Neuroendocrine System Homeostasis | Cell survival, Proliferation, Hormone/Neurotransmitter release |
| 4.11.2. Hepatic Regeneration Processes | Hepatic Regeneration | Hepatocyte proliferation, Survival |
| 4.11.3. Platelet Activation and Thrombotic Responses | Platelet Activation, Thrombosis, Hemostasis | Platelet aggregation, Thrombus formation |
Regulatory Mechanisms of Axl Protein Expression and Activity
Transcriptional Control of Axl Gene Expression
Transcriptional regulation is a primary determinant of Axl protein abundance. The AXL gene promoter is subject to modulation by epigenetic modifications and the binding of various transcription factors.
Methylation of CpG islands within the AXL promoter region can significantly influence its transcriptional activity. Studies have shown that methylation within or around Sp (specificity protein)-binding sites restricts AXL gene expression. researchgate.netuni-heidelberg.denih.govportlandpress.com Conversely, hypomethylation of the AXL promoter has been reported to lead to its upregulation in certain contexts, such as Kaposi sarcoma cell lines. nih.govresearchgate.net Methylation-bisulfite sequencing has been used to detect methylated CpG sites within specific Sp motifs (Sp a, Sp b, and Sp c) and flanking GC-rich sequences in the AXL promoter. researchgate.netuni-heidelberg.denih.govportlandpress.com Demethylation using agents like 5-aza-2'-deoxycytidine has been shown to upregulate Axl expression in cells with low basal Axl levels. researchgate.netuni-heidelberg.denih.govportlandpress.com Additionally, methylation at specific CCWGG sites in the promoter can affect Axl's response to chemotherapy drugs. researchgate.netoncotarget.com
The AXL promoter contains binding sites for a variety of transcription factors that can either activate or repress its expression. Key transcription factors implicated in Axl transcriptional regulation include TEAD, AP-1, HIF-1α, YAP1, CREB, MZF1, and SP-1. oncotarget.comresearchgate.netnih.govmdpi.com
SP-1 and SP-3: Sp1 and Sp3 are zinc-finger transcription factors that bind to GC-rich regions in the AXL promoter to upregulate its transcription. researchgate.netuni-heidelberg.denih.govportlandpress.comoncotarget.comnih.govmdpi.com Five Sp-binding sites have been identified in the minimal GC-rich region of the AXL promoter (-556 to +7), with two proximal sites (Sp a and Sp b) being indispensable for basal promoter activity. researchgate.netuni-heidelberg.denih.govportlandpress.com Gel-shift assays and chromatin immunoprecipitation have confirmed that Sp1 and Sp3 bind to these motifs. researchgate.netuni-heidelberg.denih.govportlandpress.com Inhibition of Sp factor binding by mithramycin significantly reduces Axl promoter activity and expression. researchgate.netuni-heidelberg.denih.govportlandpress.com Overexpression of Sp1/Sp3 increases Axl promoter activity, while knockdown using siRNAs reduces Axl expression. researchgate.netuni-heidelberg.denih.govportlandpress.com
AP-1 and CREB: The AP-1 transcription factor is involved in the upregulation of Axl, particularly in the context of resistance to tyrosine kinase inhibitors (TKIs). oncotarget.comnih.govmdpi.comoncotarget.com AP-1 binding motifs in the AXL promoter region (-660/-580 bp) are crucial for TPA-induced Axl gene expression, mediated through signaling cascades involving JNK, ERK1/2, and p38. uni-heidelberg.de While AP-1 family members bind to these motifs, CREB does not appear to be primarily required for TPA-stimulated Axl expression in K562 cells. uni-heidelberg.de
HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) has been observed to regulate Axl expression, particularly under hypoxic conditions. researchgate.netoncotarget.comresearchgate.netnih.govmdpi.com While functional validation of HIF-1α binding to the Axl promoter is ongoing, ChIP-seq studies have shown enrichment of HIF-1α binding to Axl in human umbilical vein endothelial cells (HUVEC) under hypoxia. researchgate.netoncotarget.com
YAP1 and TEAD: YAP1 (Yes-associated protein 1), a downstream effector of the Hippo signaling pathway, acts as a transcriptional coactivator for TEAD transcription factors. researchgate.netoncotarget.comnih.govmdpi.com Axl has been identified as a downstream target involved in YAP-dependent oncogenic functions. nih.govmdpi.com Axl overexpression can occur through TEAD-binding domains in its promoter, requiring YAP as a coactivator. researchgate.netoncotarget.com YAP1 and MZF1 regulate Axl transcription and are associated with increased epithelial-to-mesenchymal transition (EMT). nih.govmdpi.com
MZF1: Myeloid zinc finger 1 (MZF1) is another transcription factor that binds to the AXL promoter, leading to enhanced Axl mRNA and protein expression. researchgate.netoncotarget.comnih.govmdpi.comnih.gov MZF1-mediated migration and invasion can be reduced by Axl knockdown, suggesting that MZF1 regulates these processes through Axl. nih.gov
Post-Transcriptional Regulation by MicroRNAs (miRNAs)
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression at the post-transcriptional level by targeting the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs), leading to translational inhibition or mRNA degradation. nih.govspandidos-publications.combiorxiv.orgnobelprize.org Axl expression is known to be suppressed by miRNAs. oncotarget.comnih.gov miR-34a is a specific example of a miRNA that negatively regulates Axl. nih.govnih.govspandidos-publications.comx-mol.net A regulatory feedback loop between Axl and miR-34a has been demonstrated, where Axl itself can influence miR-34a levels. nih.gov The binding of miRNAs to the Axl 3'-UTR is crucial for this post-transcriptional regulation. nih.gov
Post-Translational Modifications of this compound
Following translation, the this compound undergoes various post-translational modifications that affect its folding, localization, interaction with other proteins, stability, and activity.
Tyrosine phosphorylation is a key activating modification for receptor tyrosine kinases like Axl. Upon binding of its primary ligand, Growth Arrest-Specific 6 (Gas6), Axl undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. wikipedia.orgmdpi.comuniprot.org This phosphorylation event activates Axl's kinase activity and creates docking sites for downstream signaling molecules, initiating various pathways involved in cell survival, proliferation, and migration. wikipedia.orgmdpi.comnih.govatlasgeneticsoncology.orgnih.gov The Y779 tyrosine phosphorylation site has been highlighted as particularly crucial for certain regulatory feedback loops involving Axl. nih.gov The balance between tyrosine phosphorylation and dephosphorylation, mediated by protein tyrosine phosphatases, fine-tunes Axl signaling activity.
Ubiquitination, the process of attaching ubiquitin proteins to a target protein, is a critical post-translational modification that can regulate protein function, localization, and stability, often marking proteins for degradation. Activated Axl is subject to ubiquitination, which targets it for degradation. uniprot.orgnih.govnih.gov The E3 ubiquitin ligase CBL (Casitas B-lineage lymphoma) is responsible for the ubiquitination and degradation of TAM family receptors, including Axl. nih.govnih.gov Phosphorylation of Axl tyrosine residues creates docking sites for CBL recruitment. nih.gov This ubiquitination is required for efficient lysosomal degradation of Axl. nih.gov While proteasomal degradation has also been suggested, some studies indicate that the lysosomal pathway is the primary route for ubiquitinated Axl degradation. nih.govnih.govresearchgate.netresearchgate.net TRIM2 has also been identified as an E3 ligase mediating Axl ubiquitination. nih.gov Inhibition of Axl kinase activity by small molecule inhibitors can reduce Axl ubiquitination, leading to its accumulation on the cell surface by impairing lysosomal degradation. nih.gov Additionally, Axl undergoes proteolytic cleavage, including presenilin-dependent regulated intramembrane proteolysis (PS-RIP), which can lead to the generation of a C-terminal fragment (CT-AXL) and contribute to its degradation. nih.govoncotarget.com Different glycosylation states of Axl also exist, contributing to observed molecular weight variations (104 kDa, 120 kDa, and 140 kDa). atlasgeneticsoncology.org
Glycosylation Patterns and their Functional Implications
Glycosylation, a common post-translational modification, significantly influences the folding, stability, and biological function of cell surface glycoproteins, including RTKs like Axl. nih.gov The full-length human this compound has a molecular weight of 104 kDa. atlasgeneticsoncology.orgfrontiersin.org Due to N-linked glycosylation, additional forms with molecular weights of 120 kDa (partial glycosylation) and 140 kDa (full glycosylation) have been identified. atlasgeneticsoncology.orgfrontiersin.org These different glycosylation states can impact Axl's localization and interaction with signaling molecules. biorxiv.orgnih.gov
Studies have indicated that the N-glycosylation state of Axl can influence Gas6-mediated activation of downstream pathways like Akt and ERK1/2, particularly in the context of varying glucose concentrations. nih.gov For instance, high glucose conditions have been shown to alter Axl N-glycosylation, affecting its signaling in vascular smooth muscle cells. nih.gov Furthermore, research in murine hepatocellular carcinoma suggests that Axl deglycosylation may inhibit tumor progression, including cell proliferation, invasion, and lymphatic metastasis. nih.gov This highlights the potential role of glycosylation in modulating Axl's pro-tumorigenic functions. The glycosylated, slow-migrating form of Axl has also been reported to be more stable than the under-glycosylated form, with HSP90 inhibitors reducing the levels of glycosylated Axl. ashpublications.org
Proteolytic Cleavage and Generation of Soluble this compound (sAXL) by Metalloproteinases
A key regulatory mechanism for Axl is the proteolytic cleavage of its extracellular domain, leading to the generation of soluble Axl (sAXL). nih.govmdpi.comnih.gov This shedding is primarily mediated by metalloproteinases, particularly A disintegrin and metalloproteinase (ADAM) family members, including ADAM10 and ADAM17. nih.govmdpi.comnih.govaai.orgresearchgate.net
Studies have shown that both constitutive and inducible sAXL generation involve ADAM10 activity. nih.govnih.gov Inhibition of metalloproteinases by broad-spectrum inhibitors like GM6001 or specific ADAM inhibitors such as TAPI-1 reduces Axl shedding and increases the presence of full-length Axl on the cell surface. nih.govnih.govaai.org Deletions in the membrane-proximal region of Axl can dramatically affect sAXL generation, suggesting these regions regulate protease access to the cleavage site. nih.govnih.gov
sAXL, typically an 85 kDa protein, is found in conditioned medium from cells and in serum. frontiersin.orgresearchgate.net Importantly, sAXL can bind to the Axl ligand Gas6, forming a heterocomplex. nih.govnih.gov This interaction can function as a negative feedback mechanism by acting as a "ligand sink," sequestering Gas6 and reducing its availability to activate full-length transmembrane Axl receptors. mdpi.comresearchgate.net However, sAXL itself can also influence cellular behavior; upon immobilization, sAXL has been shown to promote cell migration and induce phosphorylation of Axl and PI3K. nih.govnih.gov The generation of sAXL is influenced by various stimuli, including phorbol (B1677699) esters, calcium ionophores, and cytokines like TNF-α, IFN-γ, IL-2, VEGF, or IL-1β, often involving the activation of signaling pathways such as MAPK, PI3K/Akt/mTOR, and PKC. mdpi.com
Intrinsic Feedback Loops and Context-Dependent Regulation of Axl Signaling
Axl signaling is subject to complex intrinsic feedback loops and is highly dependent on the cellular and microenvironmental context. frontiersin.orgdovepress.comoncotarget.com
One level of regulation involves transcriptional control, with various transcription factors and epigenetic modifications like DNA methylation influencing Axl expression. frontiersin.orgfrontiersin.org For example, YAP/TEAD, Sp1/3, CREB, HIF1α, MZF-1, and AP-1 have been identified as transcription factors that can enhance Axl transcription. frontiersin.orgresearchgate.net Conversely, Axl expression can be suppressed by microRNAs and methylation of CpG islands in its promoter. frontiersin.org
Ligand binding by Gas6 promotes Axl autophosphorylation and activates diverse downstream pathways, including PI3K/AKT/mTOR, RAF/MEK/ERK, JAK/STAT, SRC/FAK, and NF-κB, in a cell- and context-dependent manner. atlasgeneticsoncology.orgfrontiersin.orgfrontiersin.orgnih.gov These pathways mediate various cellular outcomes such as proliferation, survival, migration, and immune suppression. frontiersin.org
Intrinsic feedback mechanisms can further modulate Axl activity. For instance, Gas6 activation of Axl can promote ubiquitination by the E3 ubiquitin ligase Cbl-b, targeting activated Axl for lysosomal degradation. frontiersin.org Additionally, Axl undergoes presenilin-dependent regulated intramembrane proteolysis. frontiersin.org
Positive feedback loops have also been observed. In some contexts, such as in triple-negative breast cancer, an AXL-PYK2-PKCα circuit has been identified that regulates stemness through crosstalk and feedback loops, with PYK2 depletion reducing AXL transcription via feedback mediated by FRA1 and TAZ. life-science-alliance.org Furthermore, in certain cancer cells, a positive feedback loop may exist where overexpressed AXL and EGFR signaling mutually influence each other. researchgate.net Activation of EGFR and MEK/ERK signaling can lead to c-Jun-mediated Axl mRNA expression. mdpi.com Another example involves the transcription co-activator YAP, which is a known AXL-targeted gene, suggesting a potential positive feedback loop where YAP induces AXL expression. researchgate.net
The functional outcomes of Axl activation are highly context-dependent, influenced by the specific cell type, available binding proteins, and interactions with other RTKs and signaling pathways. dovepress.comoncotarget.comnih.gov Axl can synergize with other RTKs, contributing to therapeutic resistance. oncotarget.com Its role in processes like cell adhesion can also vary depending on the cellular context. oncotarget.com
Advanced Research Methodologies for Axl Protein Investigation
In Vitro Cell Culture Models and Functional Assays
Cell culture models are fundamental for studying Axl protein function at a cellular level. Various cell lines exhibiting different levels of endogenous Axl expression are utilized, including those with high Axl expression like H1299 and Calu1 non-small cell lung cancer (NSCLC) cells, or those with lower expression such as HCT116 colorectal cancer cells aacrjournals.orgnih.gov. Researchers also employ cell lines where Axl expression is manipulated, for instance, through stable overexpression of wild-type Axl, expression of dominant-negative Axl mutants, or knockdown/knockout of Axl using techniques like shRNA or CRISPR-Cas9 aacrjournals.orgaacrjournals.orgd-nb.info.
These cell culture models are coupled with various functional assays to assess the impact of Axl on cellular behavior. Common assays include those measuring cell proliferation, migration, and invasion nih.govaacrjournals.org. For example, MTT assays are used to evaluate cell proliferation, while scratch wound healing assays and Boyden chamber assays are employed to quantify cell migration and invasion, respectively aacrjournals.orgnih.govaacrjournals.org. Studies have shown that Axl inhibition or knockdown can suppress the migration and invasion of cancer cells aacrjournals.orgnih.gov. For instance, silencing Axl with siRNA significantly reduced the chemotactic migration and invasion of RKO-AS45-1 and HCT116 colorectal cancer cells nih.gov. Similarly, Axl knockdown in MDA-MB-231 breast cancer cells resulted in decreased migratory and invasive ability nih.gov.
Other in vitro approaches involve stimulating Axl with its ligand, Growth Arrest-specific protein 6 (Gas6), to investigate ligand-dependent activation and downstream signaling nih.govplos.org. Conversely, the use of Axl inhibitors, such as RXDX106 or R428, allows for the study of Axl kinase activity and its effects on cellular processes aacrjournals.orgnih.gov.
Genetically Engineered In Vivo Animal Models (e.g., Knockout/Knockin Systems)
Genetically engineered animal models, particularly mice, are invaluable for understanding Axl's role in complex biological systems and disease progression in a physiological context. Knockout mouse models, where the Axl gene is deleted, are widely used to study the consequences of complete Axl deficiency. For example, Axl knockout mice have been utilized to investigate Axl's role in glomerulonephritis, showing reduced kidney damage and decreased T cell infiltration compared to Axl-sufficient mice nih.gov. Another study used a conditional genetically engineered mouse model of endometrioid ovarian cancer, where deletion of Axl inhibited metastatic tumor formation aacrjournals.org. Axl knockout mice have also provided insights into Axl's function in breast cancer metastasis, where Axl knockout reduced lung metastases in a HER2+ breast cancer model nih.gov.
Knockin models, where specific mutations or modified versions of Axl are introduced, can be used to study the impact of particular Axl variants or to track Axl activity in vivo. Transgenic mice overexpressing human Axl under a myeloid promoter were initially generated to study its function in leukemia progression, but unexpectedly exhibited phenotypes of obesity, diabetes, and insulin (B600854) resistance, highlighting Axl's role in metabolism researchgate.net.
These in vivo models allow researchers to assess the impact of Axl manipulation on tumor growth, metastasis, immune cell infiltration, and other physiological and pathological processes, complementing the findings from in vitro studies nih.govnih.govaacrjournals.org.
Molecular and Biochemical Techniques
A range of molecular and biochemical techniques are essential for a detailed understanding of this compound.
Analysis of this compound Expression and Phosphorylation Status
Analyzing this compound expression levels and its phosphorylation status is crucial for determining Axl activation and its involvement in signaling pathways. Western blotting is a standard technique used to detect total this compound levels and the phosphorylation status of specific tyrosine residues, such as phospho-Axl (pAXL) aacrjournals.orgnih.gov. This method allows for the comparison of Axl expression and phosphorylation across different cell lines, tissues, or in response to various stimuli or treatments aacrjournals.orgplos.orgnih.gov. Immunohistochemical analysis is also employed to visualize this compound expression and localization in tissue sections ahajournals.orgpnas.org. ELISA techniques can be used to quantify phospho-Axl levels in cellular assays reactionbiology.com.
Interactive Table 1: this compound Expression Levels in Different Cell Lines
| Cell Line | AXL Expression Level (Relative) | Reference |
| H1299 NSCLC | High | aacrjournals.orgnih.gov |
| Calu1 NSCLC | High | aacrjournals.org |
| HCT116 CRC | Lower | nih.gov |
| RKO-AS45-1 CRC | High | nih.gov |
| Caco2 CRC | Not detectable | nih.gov |
| SW480 CRC | Detectable | nih.gov |
Interactive Table 2: Effect of GAS6 Stimulation on AXL Phosphorylation in MDA-MB-231 Cells
| GAS6 Concentration (ng/mL) | Time (min) | pAXL Level | Reference |
| 0 | 10 | Baseline | nih.gov |
| Indicated | 10 | Increased | nih.gov |
| 400 | Various | Increased | nih.gov |
Protein-Protein Interaction Mapping (e.g., Proximity-dependent Biotinylation, Co-immunoprecipitation)
Identifying proteins that interact with Axl is key to understanding its signaling network and cellular functions. Proximity-dependent biotinylation (BioID) is a powerful technique used for unbiased mapping of protein interactomes. This method involves fusing Axl to a modified biotin (B1667282) ligase (BirA*) that biotinylates proteins in close proximity (within a ~10 nm radius). Biotinylated proteins can then be enriched and identified by mass spectrometry nih.govescholarship.orgthebiogrid.org. BioID has been used to identify Axl-interacting proteins, many of which are involved in cell adhesion and migration signaling nih.govescholarship.org.
Co-immunoprecipitation (Co-IP) is another widely used technique to confirm suspected protein-protein interactions. This method involves using an antibody to pull down Axl from cell lysates, and then Western blotting to detect co-precipitated interacting proteins nih.govijbs.commdpi.comnih.govresearchgate.net. Co-IP studies have demonstrated interactions between Axl and various proteins, including the p85 subunit of PI3-kinase, SHP-2, MET, EGFR, MIG6, HSP90, HSP70, CHIP, and DR5 nih.govijbs.commdpi.comnih.govresearchgate.net. These interactions can be modulated by factors such as glucose concentration or treatment with inhibitors nih.govnih.gov.
Functional Cellular Assays (e.g., Migration, Invasion, Proliferation)
As mentioned in Section 6.1, functional cellular assays are critical for assessing the biological consequences of Axl activity. Migration assays (e.g., scratch wound, Boyden chamber) and invasion assays (e.g., Boyden chamber with Matrigel) are used to evaluate the role of Axl in cell movement and tissue infiltration aacrjournals.orgnih.govaacrjournals.org. Proliferation assays, such as MTT assays, measure the effect of Axl on cell growth aacrjournals.org. These assays can be performed after manipulating Axl expression or activity to determine its functional contribution to these processes aacrjournals.orgnih.govaacrjournals.org.
Interactive Table 3: Effect of AXL Silencing on Cell Migration and Invasion
| Cell Line | Assay Type | AXL Silencing Effect | Reference |
| RKO-AS45-1 | Boyden Chamber Migration | Reduced | nih.gov |
| HCT116 | Boyden Chamber Migration | Significantly inhibited | nih.gov |
| RKO-AS45-1 | Boyden Chamber Invasion (Matrigel) | Significantly inhibited | nih.gov |
| MDA-MB-435s | Boyden Chamber Migration | Reduced by 50% | aacrjournals.org |
| MDA-MB-435s | Boyden Chamber Invasion (Matrigel) | Reduced by 95% | aacrjournals.org |
Gene Expression and Regulation Studies (e.g., mRNA Profiling, Reporter Assays)
Understanding how Axl expression is regulated at the transcriptional and post-transcriptional levels is important. Techniques like quantitative RT-PCR (qRT-PCR) and RNA sequencing (RNA-seq) are used to measure Axl mRNA expression levels ahajournals.orgmdpi.comaacrjournals.org. These methods can reveal changes in Axl transcript levels in different cell types, tissues, or in response to various stimuli, such as growth factors or hypoxic conditions ahajournals.orgoncotarget.com.
Reporter assays, particularly luciferase reporter assays, are employed to study the activity of the Axl gene promoter and identify regulatory elements and transcription factors that bind to it mdpi.comnih.govresearchgate.netpnas.org. These assays involve cloning the Axl promoter region upstream of a reporter gene (e.g., luciferase) and measuring reporter activity under different conditions or after manipulating potential regulatory factors mdpi.comnih.govresearchgate.netpnas.org. Studies using reporter assays have identified transcription factors like Sp1, Sp3, TEAD, AP-1, and HIF-1α as regulators of Axl transcription oncotarget.comresearchgate.netpnas.orgresearchgate.net. Additionally, reporter assays using constructs with the Axl 3' UTR are used to investigate post-transcriptional regulation by microRNAs (miRNAs), such as miR-34a and miR-199a/b, which can bind to the 3' UTR and affect Axl mRNA stability and protein expression oncotarget.comnih.govnih.gov.
Interactive Table 4: Regulation of AXL Gene Expression
| Regulatory Mechanism | Factors Involved | Technique Used | Reference |
| Transcriptional | Sp1, Sp3, TEAD, AP-1, HIF-1α | Reporter Assays, ChIP | oncotarget.comresearchgate.netpnas.orgresearchgate.net |
| Post-transcriptional | microRNAs (miR-34a, miR-199a/b) | Reporter Assays (3' UTR) | oncotarget.comnih.govnih.gov |
| Protein Level | VHL, Cobalt Chloride Treatment, Chaperone Binding (HSP90, HSP70, CHIP) | Western Blot, Co-IP | nih.govoncotarget.com |
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are fundamental for determining the three-dimensional structure of proteins, providing insights into their molecular mechanisms and interactions. arxiv.orgarxiv.org These methods are applied to Axl to understand its domain organization, ligand binding, and activation state.
This compound is characterized by an extracellular region containing two immunoglobulin-like (Ig) and two fibronectin type III (FNIII) repeats, a single transmembrane helix, and an intracellular tyrosine kinase domain. wikipedia.orgbiorxiv.orgatlasgeneticsoncology.org X-ray crystallography has been utilized to determine the structure of specific Axl domains or complexes, such as the Ig1 domain, which exhibits an all β fold. researchgate.net Crystallography has also provided structural models of the Gas6/Axl complex, revealing a 2:2 stoichiometry, although the complex formation on the cell surface is likely more complex. researchgate.net
Cryo-EM has emerged as a powerful tool for studying the structure of large, flexible, or heterogeneous protein complexes, which can be challenging for crystallography. arxiv.orgarxiv.org Studies using cryo-EM, alongside small-angle X-ray scattering (SAXS), have been employed to structurally characterize the complex of Axl with therapeutic antibodies like tilvestamab (BGB149). biorxiv.orgbiorxiv.org These studies have provided low-resolution 3D models of the Axl-antibody complex, offering a foundation for understanding binding determinants and the molecular mechanisms of functional inhibition. biorxiv.orgbiorxiv.org While challenges exist in resolving highly flexible complexes, cryo-EM allows for the visualization of different conformational states and aids in optimizing samples for higher-resolution studies. arxiv.orgbiorxiv.org
Computational and Bioinformatic Methodologies
Computational and bioinformatic approaches are indispensable for analyzing the vast amount of biological data related to Axl, predicting its properties, simulating its behavior, and identifying potential therapeutic targets. These methods complement experimental techniques by providing predictive power and enabling the study of complex systems.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., a small molecule inhibitor) to another (e.g., this compound) when bound to form a stable complex. researchgate.netmdpi.combenthamdirect.com Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes, conformational changes, and interaction profiles. researchgate.netmdpi.combenthamdirect.comibg.edu.tr
These techniques are widely applied in the search for Axl kinase inhibitors. Molecular docking studies have been used to screen libraries of compounds and identify potential Axl binders based on their predicted affinity for the Axl active site. researchgate.netmdpi.combenthamdirect.comfrontiersin.orgscitechnol.com For instance, docking studies have identified compounds with high predicted affinity for Axl, such as derivatives of the R428 analog. frontiersin.org
MD simulations are then used to evaluate the stability of the predicted protein-ligand complexes and analyze the interactions over time. researchgate.netmdpi.combenthamdirect.comibg.edu.tr Simulations have confirmed the stable binding of identified candidate molecules to Axl kinase and have been used to investigate the dynamic motions and key interactions, such as salt bridges, that contribute to the stability of Axl complexes. researchgate.netmdpi.comibg.edu.tr Studies have also utilized MD simulations to evaluate the stability of homology models of Axl kinase in different conformational states, such as the DFG-out conformation, relevant for Type II inhibitors. benthamdirect.com
In Silico Prediction of Specificity-Determining Positions
Identifying specificity-determining positions (SDPs) within the this compound is crucial for understanding its selective interactions with ligands and other proteins, as well as for designing molecules with improved specificity. ibg.edu.trbiorxiv.orgnih.govfrontiersin.orgbiorxiv.orgnih.govresearchgate.net In silico methods, including sequence-based analyses and structure-based approaches, are employed for this purpose. ibg.edu.trbiorxiv.orgnih.govfrontiersin.orgbiorxiv.orgnih.gov
Sequence-based methods analyze evolutionary conservation patterns in protein sequences to identify residues that are highly conserved within a protein family but differ between paralogs, suggesting a role in determining interaction specificity. ibg.edu.trbiorxiv.orgnih.govfrontiersin.orgbiorxiv.orgnih.gov Tools like SDPred, Multi-RELIEF, and Sequence Harmony have been used to predict Axl SDPs. biorxiv.orgnih.govfrontiersin.orgbiorxiv.org
Structure-based approaches, often involving molecular docking and MD simulations, analyze the interactions at protein-protein interfaces to identify residues critical for binding affinity and specificity. ibg.edu.trbiorxiv.orgnih.govfrontiersin.orgnih.gov Studies combining sequence-based methods with structure-based analyses, such as HADDOCK refinement and extensive MD simulations, have shown that a combined approach is necessary for accurate prediction of Axl SDPs. ibg.edu.trbiorxiv.orgnih.govfrontiersin.orgnih.gov These studies have identified key residues, such as R48, E70, and E83, as strong candidates for Axl ligand-selecting SDPs, with electrostatic interactions playing a major role in Axl selectivity for Gas6 over other ligands like Pros1. ibg.edu.trfrontiersin.org
Proteomics and Phosphoproteomics Analysis
Proteomics and phosphoproteomics utilize mass spectrometry-based techniques to globally identify and quantify proteins and phosphorylation sites within a biological sample, providing a systems-level view of protein expression, post-translational modifications, and signaling networks. nih.govmdpi.comaacrjournals.orgmdpi.comresearchgate.net
These methodologies are vital for understanding Axl's role in cellular signaling and identifying its downstream effectors and interacting partners. Integrated proteomics approaches, such as proximity-dependent biotinylation (BioID), global phosphoproteomics, and activity-based protein profiling, have been used to map this compound complexes, analyze changes in the phosphoproteome upon Axl inhibition, and characterize the target engagement of Axl tyrosine kinase inhibitors (TKIs). nih.govaacrjournals.org
Quantitative phosphoproteomic profiling, often using techniques like TMT labeling, has been employed to characterize the temporal dynamics of tyrosine phosphorylation induced by Axl activation. mdpi.comaacrjournals.org These studies have identified a widespread upregulation of tyrosine phosphorylation upon Gas6 stimulation and revealed the activation of various cancer-promoting and cell migration/invasion-related signaling pathways, including RAS, EGFR, focal adhesion, VEGFR, and cytoskeletal rearrangement pathways. mdpi.com Phosphoproteomic analysis has also shown that Axl knockout can inhibit multiple cancer-related signaling pathways, such as cell cycle, focal adhesion, MAPK, p53, and mTOR pathways. aacrjournals.org Furthermore, proteomics has identified Axl overexpression in mesenchymal cell types associated with resistance to EGFR-TKIs. mdpi.com Analysis of Axl phosphosites has also been conducted to understand their roles in regulating distinct downstream pathways, with Tyr702 identified as a predominant phosphosite. researchgate.net
Data Table: Examples of Computational and Proteomic Findings
| Methodology | Application to Axl | Key Findings | Source Index |
| Molecular Docking & Dynamics Simulations | Identifying potential Axl inhibitors, assessing complex stability. | Identified candidate molecules (e.g., PubChem-122421875, PubChem-78160848) with favorable binding to Axl kinase; revealed stable complex formation and key interactions. | researchgate.netmdpi.comfrontiersin.org |
| In Silico Specificity Prediction | Identifying residues crucial for Axl ligand selectivity. | Combined sequence and structure-based methods predict key Axl SDPs; electrostatic interactions are important for Gas6 selectivity; identified R48, E70, E83 as candidates. | ibg.edu.trfrontiersin.org |
| Quantitative Phosphoproteomics | Mapping Axl-mediated signaling networks, identifying phosphorylation changes. | Axl activation upregulates tyrosine phosphorylation in cancer-promoting pathways (RAS, EGFR, etc.); Axl knockout inhibits cell cycle, MAPK, and other pathways. | mdpi.comaacrjournals.org |
| Integrated Proteomics (BioID, Phosphoproteomics) | Characterizing Axl interactome and effects of Axl inhibitors on phosphoproteins. | Identified Axl-interacting proteins involved in cell adhesion/migration; Axl inhibition decreases phosphorylation in related pathways. | nih.govaacrjournals.org |
Conceptual Frameworks and Mechanistic Models of Axl Protein Action
Axl Protein as a Central Mediator of Cellular Plasticity
Cellular plasticity, the ability of a cell to alter its phenotype in response to environmental cues, is a fundamental process in development and disease. The this compound is a key regulator of this process, particularly through its role in the epithelial-to-mesenchymal transition (EMT). researchgate.net EMT is a cellular program where epithelial cells, which are typically stationary and polarized, acquire mesenchymal characteristics, including increased motility and invasiveness. pnas.orgresearchgate.net
Activation of Axl, often by its ligand Growth Arrest-Specific 6 (Gas6), initiates signaling cascades that drive the expression of mesenchymal genes while repressing epithelial markers. pnas.org Research has shown that EMT-inducing transcription factors like Twist, Snail, and Slug can potently induce Axl expression, suggesting a positive feedback loop that sustains the mesenchymal state. pnas.org This transition is not merely a binary switch but a spectrum of intermediate states, often termed epithelial-mesenchymal plasticity (EMP), which Axl helps to maintain. researchgate.net
Axl's role in plasticity is also linked to cancer stem cell (CSC) traits. mdpi.com Axl-expressing cells in mammary tissue have been shown to co-express markers associated with multipotency, and inhibiting Axl can promote terminal differentiation. researchgate.net In cancer, Axl signaling is implicated in maintaining acquired "stemness," which contributes to tumor heterogeneity, metastasis, and therapy resistance. researchgate.netmdpi.com For instance, in pancreatic ductal adenocarcinoma (PDA), Axl is highly expressed in tumor cells with a mesenchymal-like phenotype and is a driver of metastasis. nih.govelsevierpure.combiorxiv.org
Table 1: Key Factors and Outcomes in Axl-Mediated Cellular Plasticity
| Inducing Factor | Axl-Associated Process | Key Downstream Effectors | Cellular Outcome | References |
|---|---|---|---|---|
| Gas6, Twist, Snail, Slug | Epithelial-Mesenchymal Transition (EMT) | NF-κB, Akt, MAP kinases | Increased motility, invasion, loss of cell-cell adhesion | pnas.orgnih.gov |
| Hypoxia, Cellular Stress | Cancer Stem Cell (CSC) Phenotype | ZEB1, β-catenin | Self-renewal, therapy resistance, tumor initiation | mdpi.commdpi.comcncb.ac.cn |
| Tumor Microenvironment Cues | Epithelial-Mesenchymal Plasticity (EMP) | TBK1, AKT3 | Dynamic phenotypic switching, tumor heterogeneity | researchgate.netnih.govtdl.org |
This compound in the Context of Therapy Resistance Mechanisms
A significant body of research has established Axl as a pivotal player in the development of resistance to a wide array of cancer therapies, including chemotherapy, targeted therapy, and immunotherapy. nih.govmdpi.comnih.gov Its upregulation is a common feature in tumors that have become refractory to treatment. researchgate.netamegroups.org
One of the primary mechanisms of Axl-mediated resistance is through "bypass signaling." In cancers driven by a specific oncogene (e.g., EGFR-mutant lung cancer), targeted inhibitors can be highly effective. nih.govresearchgate.net However, tumor cells can adapt by upregulating Axl, which then activates parallel survival pathways (like the PI3K-Akt and MAPK pathways), rendering the initial targeted therapy ineffective. nih.govescholarship.orgwikipedia.org This has been observed in resistance to EGFR inhibitors like erlotinib (B232) and osimertinib (B560133) in non-small cell lung cancer (NSCLC). amegroups.orgnih.govdovepress.com
Axl also contributes to chemoresistance by promoting cell survival and modulating the DNA damage response (DDR). researchgate.netmdpi.com Upon treatment with DNA-damaging agents, Axl signaling can activate DNA repair pathways, allowing cancer cells to survive otherwise lethal therapeutic insults. dovepress.com Furthermore, Axl signaling supports a drug-tolerant "persister cell" phenotype through mechanisms that can involve autophagy. researchgate.netdovepress.com This allows a small population of cancer cells to survive initial treatment and later give rise to a fully resistant tumor. researchgate.net
Table 2: Axl's Role in Resistance to Different Cancer Therapies
| Therapy Type | Mechanism of Axl-Mediated Resistance | Associated Cancer Types | References |
|---|---|---|---|
| Targeted Therapy (e.g., EGFR inhibitors) | Bypass signaling activation (e.g., PI3K/Akt, MAPK pathways) | Non-Small Cell Lung Cancer (NSCLC), Breast Cancer | mdpi.comamegroups.orgnih.govelsevierpure.com |
| Chemotherapy (e.g., Doxorubicin) | Enhanced DNA damage response, anti-apoptotic signaling, induction of EMT | Acute Myeloid Leukemia (AML), Breast Cancer, NSCLC | mdpi.comcncb.ac.cnnih.govresearchgate.net |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Suppression of innate immune response, upregulation of PD-L1 | Melanoma, Head and Neck Cancer | mdpi.comnih.gov |
Theoretical Models of this compound Signaling Network Dynamics and Integration
The complexity of Axl signaling, with its extensive crosstalk and feedback loops, necessitates the use of theoretical and computational models for a deeper understanding. escholarship.orgnih.gov Systems biology approaches are being employed to map the Axl interactome and its dynamic phosphoproteome, moving beyond a linear view of its pathways. nih.govnih.gov
Quantitative phosphoproteomics has revealed that Axl activation by Gas6 leads to a widespread and dynamic regulation of tyrosine phosphorylation across the proteome. nih.gov This includes not only the activation of expected pathways like RAS and PI3K/Akt but also the modulation of other receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MET, indicating significant crosstalk. nih.govnih.gov Axl can cross-phosphorylate these receptors, leading to their ligand-independent activation and contributing to bypass resistance. nih.gov
Computational modeling, such as Dual Data-Motif Clustering and Partial Least Squares Regression, helps to dissect this complex network. biorxiv.org These models integrate phosphoproteomic data with phenotypic outcomes to identify the most critical signaling clusters that Axl regulates to drive resistance. escholarship.orgbiorxiv.org Such analyses can uncover non-obvious nodes and connections in the network, providing a more holistic view of Axl's function and revealing potential new therapeutic targets. researchgate.netmdpi.com These models suggest that Axl acts as a signaling hub, integrating inputs from the microenvironment and other receptors to control key cellular processes like migration and survival. nih.govmdpi.com
Intercellular Communication Mechanisms Involving this compound
Axl is not only a receptor for soluble ligands but also a participant in direct and indirect intercellular communication. This communication is vital for coordinating cellular behavior within the tumor microenvironment. Axl can mediate cell aggregation through homophilic binding between extracellular domains on adjacent cells. nih.gov
A more recently discovered mechanism involves extracellular vesicles (EVs), particularly exosomes. researchgate.net Exosomes are small, membrane-bound vesicles released by cells that can carry proteins, lipids, and nucleic acids to recipient cells, thereby altering their function. nih.gov Axl has been identified in exosomes derived from various cell types, including cancer cells. microvesicles.org
Studies have shown that exosomes from cells with high Axl expression can transfer the this compound and its associated signaling molecules to cells with low Axl expression. researchgate.netnih.gov This transfer can induce a more aggressive phenotype in the recipient cells, promoting proliferation, invasion, and even drug resistance. nih.gov For example, in osteosarcoma, exosomes can transmit long non-coding RNAs that upregulate Axl expression in recipient cells. researchgate.net This EV-mediated communication highlights how Axl-positive cells can influence the entire tumor ecosystem, promoting a collective malignant behavior. researchgate.net The ligand Gas6 can also be enriched on EVs, increasing its local concentration and facilitating potent Axl activation on neighboring cells. nih.govaacrjournals.org
Q & A
Q. What is the structural basis of AXL’s role as a receptor tyrosine kinase, and how does its extracellular domain mediate ligand binding?
AXL’s extracellular domain contains two immunoglobulin-like (IGL) repeats and two fibronectin type III (FNIII) repeats, which facilitate interactions with its ligand Gas5. The IGL domain (amino acids 37–212) includes conserved cysteine/tryptophan residues critical for structural stability, while the FNIII repeats (224–428) mediate adhesion-related signaling . Glycosylation at six N-linked sites further modulates ligand binding and receptor activation . Experimental validation involves mutagenesis of key domains (e.g., Y779, Y821, Y866 phosphorylation sites) and pull-down assays using SH2 domain-containing proteins like Grb2 or p85 to map interactions .
Q. How can researchers detect AXL protein expression in cancer cell lines, and what are common experimental pitfalls?
AXL detection typically employs Western blotting with antibodies targeting its intracellular kinase domain (e.g., phospho-Axl for activation status). However, glycosylation causes a migration shift (predicted MW: 46.6 kDa; observed: 60–70 kDa on SDS-PAGE), requiring reducing conditions for accuracy . Contradictory mRNA-protein correlations (e.g., in renal cell carcinoma) highlight the need for dual validation via qRT-PCR and immunohistochemistry . False positives in overexpression models can arise from nonspecific antibody cross-reactivity, necessitating siRNA knockdown controls .
Q. What in vitro assays are validated for studying AXL-Gas6 interactions and kinase activity?
Recombinant AXL extracellular domain (Ala26–Pro449) with C-terminal His tags is used in LanthaScreen™ or Z’-LYTE™ assays to quantify Gas6 binding and kinase inhibition . SPR (surface plasmon resonance) confirms binding affinity (KD values), while molecular docking (e.g., using PDB 4RA0) identifies critical residues (Glu59, His61) for ligand interaction . For functional studies, NIH3T3 transfection with AXL cDNA induces neoplastic transformation, but secondary genetic events (e.g., mutant p53) are often required for robust oncogenic activity .
Advanced Research Questions
Q. How does AXL contribute to drug resistance in targeted cancer therapies, and what strategies overcome this?
AXL upregulation post-therapy activates parallel survival pathways (e.g., AKT/ERK), enabling resistance to EGFR or HER2 inhibitors. In lung cancer, mutant p53 increases this compound levels, which curcumin suppresses transcriptionally (IC50: 20 µM, 24 h) . Preclinical models use AXL-Fc decoy proteins (binding Gas6 with 10× higher affinity than wild-type AXL) to block metastasis in breast/ovarian cancers . However, humanized antibodies face challenges in clinical translation due to prolonged pharmacokinetic optimization .
Q. What conflicting evidence exists regarding AXL’s prognostic value in cancer, and how should researchers address this?
In renal cell carcinoma (RCC), low tumor AXL mRNA correlates with 70% 5-year survival vs. 25% in high-AXL cohorts, but tissue this compound levels lack prognostic significance . This discrepancy may reflect post-translational regulation (e.g., proteolytic shedding of soluble sAXL) or tumor microenvironment crosstalk. Researchers should stratify patients by both mRNA/protein levels and validate findings across cancer types (e.g., HER2+ breast vs. triple-negative subtypes) .
Q. How does AXL regulate the tumor microenvironment, and what experimental models capture these interactions?
AXL in endothelial cells drives angiogenesis via vitronectin-mediated haptotaxis and tube formation. shRNA knockdown in mouse xenografts reduces tumor vascularity by 60%, while AXL inhibitors (e.g., BGB324) impair stromal-tumor crosstalk . Co-culture systems with cancer-associated fibroblasts (CAFs) and AXL-silenced endothelial cells (siRNA) reveal reduced IL-8 secretion, highlighting cytokine-mediated synergy .
Q. What mechanisms link AXL to transcriptional regulation of oncogenes like c-Myc?
In breast cancer, AXL activates AKT (Ser473 phosphorylation) and ERK (Thr202/Tyr204), which stabilize c-Myc via GSK3β inhibition. TCPA proteomics data show a positive correlation (R = 0.62, p < 0.001) between AXL and c-Myc protein levels in 901 tumor samples . CRISPR/Cas9 AXL knockout in MDA-MB-231 cells reduces c-Myc by 50%, rescued by constitutively active AKT transfection .
Methodological Considerations
- Contradictory Data : Discordance between mRNA and protein levels (e.g., AXL in RCC) necessitates multi-omics approaches (RNA-seq + RPPA) .
- Model Limitations : Murine metastasis models may overestimate AXL’s role in human cancers; PDX models with patient-derived stroma improve clinical relevance .
- Kinase Profiling : Use SelectScreen™ to assess off-target effects of AXL inhibitors (e.g., Tyro3/MER cross-reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
